molecular formula C14H23Cl2N3O3 B1398220 N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 1257855-14-3

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B1398220
CAS No.: 1257855-14-3
M. Wt: 352.3 g/mol
InChI Key: MOEGGMXNJBBWCY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C20H24FN3O3 and is supplied as a dihydrochloride salt to enhance its stability and solubility in various research applications . This compound belongs to the broader class of piperazine-containing molecules, which are frequently investigated in medicinal chemistry for their diverse biological activities and utility in drug discovery . The piperazine ring is a common feature in pharmacologically active compounds, often serving to optimize physicochemical properties or act as a scaffold for arranging key pharmacophoric groups . The structural core of this molecule, the phenoxy acetamide moiety, is found in a range of biologically active derivatives. Research into similar structures has indicated potential for various therapeutic applications, underscoring the research value of this compound as a key intermediate or building block in the synthesis and development of new pharmaceutical agents . It is strictly intended for laboratory research use, such as in vitro bioactivity screening, hit-to-lead optimization cycles, and as a reference standard in analytical studies. Applications & Research Value: This chemical is designed for use in non-clinical research, including but not limited to: pharmaceutical development, chemical synthesis, and biological screening. It is an important synthon for medicinal chemists working to design and develop new chemical entities, particularly in the exploration of structure-activity relationships (SAR) around piperazine-acetamide hybrids . Handling & Compliance: this compound is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGGMXNJBBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has been explored for its potential neuropharmacological effects. Research indicates that it may interact with various neurotransmitter receptors:

  • Serotonin Receptors : It may act as a partial agonist, which could contribute to its potential anxiolytic and antidepressant effects.
  • Dopamine Receptors : Exhibiting antagonist properties at these receptors may help in managing psychotic disorders.

These interactions suggest its utility in developing treatments for mood disorders and schizophrenia. Modifications to its structure could enhance efficacy and reduce side effects .

Antimicrobial Research

The compound has shown promise as an antimicrobial agent, particularly against multidrug-resistant pathogens:

  • In Vitro Activity : It has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Mechanism of Action : The compound's ability to target resistant strains makes it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

  • Neuropharmacological Studies : Research has shown that modifications in the structure can influence the affinity and selectivity for serotonin and dopamine receptors. For instance, compounds exhibiting similar structures have been tested for their antipsychotic and anxiolytic effects, indicating that this compound could be a lead for new psychiatric medications .
  • Antimicrobial Efficacy Trials : In vitro studies have characterized the antimicrobial activity of this compound against resistant bacterial strains. Results indicated that it could serve as a basis for developing new antibiotics targeting resistant infections .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain neurotransmitter receptors, which may contribute to its physiological effects. Additionally, the compound can inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Structural Differences :

  • Backbone : Shares the 2-(2,5-dimethoxyphenyl)acetamide core but replaces the piperazine moiety with a 6-chlorobenzothiazole group.

Functional Implications :

  • Benzothiazole derivatives are often associated with antitumor, antimicrobial, or kinase-inhibiting activities. The chlorine atom may improve metabolic stability compared to the piperazine variant.
  • Unlike the dihydrochloride salt, this compound lacks ionizable groups, likely reducing aqueous solubility but increasing membrane permeability .

N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (Enamine Ltd Catalogue)

Structural Differences :

  • Phenyl Substitution : Features a 2,5-dimethylphenyl group instead of 2,5-dimethoxyphenyl, reducing electron-donating effects.
  • Piperazine Modification : The piperazine nitrogen is substituted with a 2-phenylethenesulfonyl group, introducing a sulfone functional group .

Functional Implications :

  • The sulfonyl group may confer resistance to enzymatic degradation, prolonging half-life. However, it could reduce binding affinity to CNS targets due to steric hindrance.
  • The dimethylphenyl group’s lower polarity compared to dimethoxyphenyl may alter pharmacokinetic distribution .

Structural Differences :

  • Backbone : Replaces the acetamide group with a carboxylic acid.
  • Piperazine Modification : The piperazine nitrogen is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a common strategy in peptide synthesis .

Functional Implications :

  • The Fmoc group renders this compound inert in biological systems, limiting direct pharmacological utility but making it valuable in solid-phase synthesis.
  • The carboxylic acid terminus increases polarity, contrasting with the neutral acetamide in the target compound .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential pharmacological applications, particularly in the fields of psychiatry and neurology. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₃Cl₂N₃O₃
  • Molecular Weight : 352.26 g/mol
  • Structural Features : The compound features a piperazine ring and a dimethoxy-substituted phenyl group, which are critical for its biological activity.

Research indicates that this compound interacts with various neurotransmitter receptors, primarily serotonin and dopamine receptors. These interactions are crucial for its proposed therapeutic effects:

  • Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptors, which could contribute to its anxiolytic and antidepressant effects.
  • Dopamine Receptors : It exhibits antagonist properties at dopamine receptors, potentially aiding in the treatment of psychotic disorders.

1. Antipsychotic Effects

Studies have demonstrated that compounds structurally similar to this compound show significant antipsychotic activity. The mechanism is believed to involve modulation of dopamine pathways in the brain.

2. Anxiolytic Properties

The compound has been associated with anxiolytic effects, likely due to its interaction with serotonin receptors. This suggests potential use in treating anxiety disorders.

3. Antidepressant Activity

Preliminary findings indicate that this compound may also exhibit antidepressant properties through similar receptor interactions as those seen with established antidepressants.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other related compounds highlights its unique pharmacological profile:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideDimethyl-substituted phenyl groupAntipsychotic effectsDifferent substitution pattern affects receptor affinity
N,N-Dimethyl-2-(piperazin-1-yl)acetamideLacks aromatic substitutionAnxiolytic propertiesSimpler structure with fewer functional groups
N-(4-Methylphenyl)-2-(piperazin-1-yl)acetamidePara-substituted phenyl groupAntidepressant potentialVariation in substitution leads to different pharmacological profiles

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Receptor Binding Affinity :
    • A study assessed the binding affinity of this compound to various neurotransmitter receptors. Results indicated a strong affinity for serotonin receptors compared to dopamine receptors, suggesting a potential mechanism for its anxiolytic effects .
  • Therapeutic Efficacy in Animal Models :
    • In animal models simulating anxiety and depression, administration of the compound resulted in significant reductions in anxiety-like behaviors and depressive symptoms .
  • Synthesis and Structure Activity Relationship (SAR) :
    • The synthesis of this compound has been optimized to enhance its biological activity. SAR studies revealed that modifications in the dimethoxy substitution pattern significantly influenced receptor binding and biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride?

  • Answer : Synthesis typically involves coupling 2,5-dimethoxyaniline with piperazine-containing intermediates via amide bond formation, followed by dihydrochloride salt precipitation. Characterization should include:

  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Structural confirmation : Employ 1H^1H-NMR (DMSO-d6, 400 MHz) to verify aromatic protons (δ 6.8–7.2 ppm) and piperazine resonances (δ 2.5–3.5 ppm).
  • Solubility testing : Dissolve in water or ethanol (freely soluble, as observed in analogous dihydrochloride salts) and quantify via gravimetric methods .

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

  • Answer : Apply computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient pathways. Use design-of-experiments (DoE) frameworks to test variables like temperature (50–100°C), solvent polarity (water vs. ethanol), and stoichiometric ratios. ICReDD’s iterative computational-experimental loop can reduce trial-and-error time by 30–50% .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Answer :

  • Step 1 : Validate computational models (DFT or MD simulations) using crystallographic data or high-resolution mass spectrometry (HRMS).
  • Step 2 : Cross-check NMR results with variable-temperature experiments to rule out dynamic effects (e.g., piperazine ring flexibility).
  • Step 3 : Compare with structurally similar dihydrochloride salts (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) to identify systematic deviations .

Q. How can membrane separation technologies improve purification of this compound?

  • Answer :

  • Nanofiltration : Use membranes with a 200–300 Da cutoff to separate unreacted piperazine (MW 86.14) from the product (MW ~400).
  • Crystallization control : Adjust pH (4–6) and antisolvent addition rates to minimize byproduct entrapment.
  • Process simulation : Apply CRDC’s reactor design principles (RDF2050112) to model mass transfer and optimize yield .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

  • Answer :

  • Docking studies : Use AutoDock Vina with receptor structures (PDB: 5HT2A) to map binding affinities. Prioritize piperazine and dimethoxyphenyl moieties as key pharmacophores.
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.
  • Data integration : Cross-validate with in vitro assays (e.g., radioligand displacement) to reconcile computational and experimental IC50 values .

Methodological Tables

Table 1 : Solubility and Stability of Dihydrochloride Analogs

CompoundSolubility (Water)Stability (pH 4–7, 25°C)Reference
N,N-Dimethyl-p-phenylenediamineFreely solubleStable for >6 months
1-NaphthylethylenediamineSolubleHygroscopic; store dry
Target compound Expected similarLikely hygroscopicExtrapolated

Table 2 : Key Reaction Design Parameters (CRDC Framework)

ParameterOptimization RangeMethodology
Temperature60–80°CDoE with ANOVA
Solvent polarityEthanol/water (70:30)Hansen solubility
Catalyst loading0.5–2 mol%Kinetic profiling
Reaction time4–8 hoursIn-situ FTIR monitoring
Adapted from CRDC subclass RDF2050112 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
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N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

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